(Z)-Hex-3-enyl nicotinate

Lipophilicity Fragrance Chemistry QSAR

(Z)-Hex-3-enyl nicotinate (CAS 85098-91-5) is an organic ester formed from nicotinic acid and (Z)-hex-3-enol. Its molecular formula is C12H15NO2, and it has a molecular weight of approximately 205.25 g/mol.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 85098-91-5
Cat. No. B12647070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Hex-3-enyl nicotinate
CAS85098-91-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC=CCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C12H15NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h3-4,6-8,10H,2,5,9H2,1H3/b4-3-
InChIKeyLSLWGXIBZARONO-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Hex-3-enyl Nicotinate (CAS 85098-91-5): A Nicotinic Acid Ester with Distinctive (Z)-Alkene Configuration for Flavor and Fragrance Applications


(Z)-Hex-3-enyl nicotinate (CAS 85098-91-5) is an organic ester formed from nicotinic acid and (Z)-hex-3-enol . Its molecular formula is C12H15NO2, and it has a molecular weight of approximately 205.25 g/mol . The compound is characterized by a pyridine ring attached to an unsaturated hexenyl chain, specifically in the (Z)-configuration, which imparts a fruity and floral odor profile . It is primarily used as a fragrance and flavor ingredient in personal care and cosmetic products .

Why (Z)-Hex-3-enyl Nicotinate Cannot Be Substituted by Saturated Analogs in Fragrance and Research Applications


The (Z)-alkene configuration of (Z)-hex-3-enyl nicotinate is critical for its sensory and physicochemical properties. Saturated analogs like hexyl nicotinate, while sharing a similar nicotinate core, lack the double bond that influences volatility, odor perception, and reactivity [1]. The (Z)-geometry specifically contributes to a unique green, fruity note that cannot be replicated by the corresponding saturated ester . Furthermore, in vitro studies of nicotinate ester metabolism reveal significant differences in serum half-life (T1/2) and protein binding across structurally related compounds, indicating that even small structural changes can dramatically alter pharmacokinetic behavior [2]. Thus, substituting (Z)-hex-3-enyl nicotinate with an unverified analog risks compromising both the intended sensory profile and any structure-dependent biological activity.

(Z)-Hex-3-enyl Nicotinate: Quantitative Differentiation from Saturated and Unsaturated Analogs


Lipophilicity (LogP) Comparison with Saturated Hexyl Nicotinate

(Z)-Hex-3-enyl nicotinate exhibits lower lipophilicity (estimated XLogP3-AA = 2.70) compared to its saturated analog, hexyl nicotinate (estimated XLogP3-AA = 3.17) [1]. The presence of a (Z)-alkene reduces the logP by approximately 0.47 units, indicating a measurable difference in hydrophobicity that can impact partitioning behavior in formulations and sensory perception.

Lipophilicity Fragrance Chemistry QSAR

Boiling Point Differentiation from Unsaturated Flavor Ester cis-3-Hexenyl Acetate

(Z)-Hex-3-enyl nicotinate has a significantly higher boiling point (298.6°C at 760 mmHg) compared to the common flavor ester cis-3-hexenyl acetate (estimated boiling point ~ 168°C) . This difference of approximately 130°C indicates that (Z)-hex-3-enyl nicotinate is substantially less volatile, which may confer advantages in applications requiring thermal stability or controlled release, while potentially limiting its utility in highly volatile fragrance applications.

Volatility Thermal Stability Process Chemistry

Serum Stability Class Inference from Nicotinate Ester Series

In a study of nicotinate esters in human serum, hexyl nicotinate (saturated C6 ester) exhibited a half-life (T1/2) of 3.94 minutes and 98.5% protein binding [1]. While no direct data exists for (Z)-hex-3-enyl nicotinate, the presence of a double bond in the alkyl chain is known to alter ester hydrolysis rates. The (Z)-configuration may further affect enzymatic recognition and binding, suggesting that its stability profile would differ from saturated analogs. This class-level inference underscores that structural nuances, even without direct assay data, are likely to produce distinct pharmacokinetic and metabolic properties that should be considered in research applications.

Metabolic Stability Pharmacokinetics Prodrug Design

Sensory Odor Profile Differentiation from Saturated Hexyl Nicotinate

Descriptive sensory analysis indicates that (Z)-hex-3-enyl nicotinate possesses a fruity and floral odor profile , in contrast to hexyl nicotinate, which is described as having a "slight irritating odor" [1]. While quantitative odor threshold data are not available for either compound, the qualitative distinction is supported by independent vendor descriptions. The (Z)-alkene is known to introduce green and leafy notes in related esters (e.g., cis-3-hexenyl acetate vs. hexyl acetate), providing a class-level basis for the observed difference.

Olfactory Science Flavor Chemistry Sensory Evaluation

Optimal Application Scenarios for (Z)-Hex-3-enyl Nicotinate Based on Quantitative Differentiation


Fragrance Formulation Requiring a Specific Green-Fruity Note with Moderate Volatility

Given its higher boiling point (298.6°C) and distinct fruity/floral odor profile, (Z)-hex-3-enyl nicotinate is best suited for fragrance applications where a long-lasting, base-note character with green-fruity nuances is desired . Its lower volatility compared to cis-3-hexenyl acetate makes it particularly valuable in products that undergo heating or require extended shelf stability, such as candles, solid air fresheners, or personal care items exposed to warm conditions.

Nicotinic Acid Prodrug or Research Tool for Investigating Alkene Effects on Metabolism

For researchers exploring nicotinic acid derivatives as topical vasodilators or anti-inflammatory agents, (Z)-hex-3-enyl nicotinate offers a distinct chemical structure to probe structure-activity relationships. Class-level evidence from nicotinate ester metabolism studies indicates that the introduction of a (Z)-alkene can alter serum half-life and protein binding compared to saturated analogs [1]. This makes it a valuable comparator compound in pharmacokinetic and pharmacodynamic studies of nicotinate esters.

Flavor Enhancement in Processed Foods Requiring Thermal Stability

The high boiling point of (Z)-hex-3-enyl nicotinate (298.6°C) renders it more stable than many common flavor esters during thermal processing . It can therefore be effectively used in baked goods, confectionery, or heat-treated beverages where more volatile flavor compounds would be lost. Its fruity and floral notes, while not directly quantified, are qualitatively distinct from saturated analogs, providing a unique flavor profile for product differentiation.

Lipophilicity-Tuned Formulation Development for Topical Delivery

With an estimated XLogP3-AA of 2.70, (Z)-hex-3-enyl nicotinate occupies an intermediate lipophilicity range between highly hydrophobic (e.g., hexyl nicotinate, logP ~3.17) and more hydrophilic esters [2]. This property may be exploited in topical formulations to achieve balanced skin permeation and localized retention, particularly in products designed for targeted delivery of nicotinic acid or as a fragrance fixative with moderate substantivity.

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